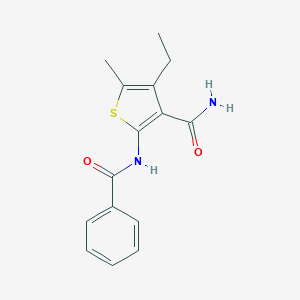
2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as BET, which stands for Bromodomain and Extra-Terminal domain inhibitor. BET inhibitors have been shown to have a significant impact on gene expression, making them a promising tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of BET inhibitors involves their ability to bind to bromodomain and extra-terminal (BET) proteins. These proteins are involved in the regulation of gene expression, and BET inhibitors have been shown to disrupt this process by preventing the binding of BET proteins to chromatin. This disruption leads to changes in gene expression that can have a significant impact on various biological processes.
Biochemical and Physiological Effects:
BET inhibitors have been shown to have a wide range of biochemical and physiological effects. These effects include changes in gene expression, alterations in cellular signaling pathways, and changes in cell cycle progression. BET inhibitors have also been shown to have anti-inflammatory effects, making them a potential tool for treating various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BET inhibitors in lab experiments is their ability to selectively target specific genes and cellular processes. This specificity makes them a valuable tool for investigating various biological processes. However, there are also limitations to the use of BET inhibitors in lab experiments. These limitations include the potential for off-target effects and the need for specialized equipment and expertise to synthesize and use these compounds.
Zukünftige Richtungen
There are many potential future directions for research involving BET inhibitors. One promising area of research involves the development of new cancer therapies that target specific genes and cellular processes. BET inhibitors may also have potential applications in the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BET inhibitors and their potential side effects.
Synthesemethoden
The synthesis of 2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide involves a multi-step process that requires specialized equipment and expertise. This process typically involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form 3-methylthiophene-2-carbonyl chloride. This intermediate is then reacted with ethylamine and benzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
BET inhibitors have been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of BET inhibitors in cancer treatment. BET inhibitors have been shown to have a significant impact on the expression of genes involved in cancer progression, making them a potential tool for developing new cancer therapies.
Eigenschaften
Produktname |
2-(Benzoylamino)-4-ethyl-5-methyl-3-thiophenecarboxamide |
|---|---|
Molekularformel |
C15H16N2O2S |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-benzamido-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,18)(H,17,19) |
InChI-Schlüssel |
QJEPWZZXHQUWGZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240757.png)

![4-isopropyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B240763.png)

![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B240777.png)